

Physicochemical properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-2-ethylpyrimidin-5-amine

Cat. No.: B1580559

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4,6-Dichloro-2-ethylpyrimidin-5-amine**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **4,6-Dichloro-2-ethylpyrimidin-5-amine** (CAS No. 6237-96-3). As a key heterocyclic intermediate, this compound serves as a fundamental building block in modern medicinal chemistry. Its dichloropyrimidine core, functionalized with an ethyl group and an amine, offers versatile reaction handles for the synthesis of complex molecular architectures. This document details its chemical identity, structural features, and critical physicochemical parameters such as lipophilicity, boiling point, and density, which are crucial for its application in drug design and process development. We further explore its chemical reactivity, stability, and standard analytical protocols for its characterization. The guide contextualizes this data by discussing its significant role in the development of targeted therapeutics, including kinase inhibitors and protein degraders, making it an invaluable resource for researchers, chemists, and drug development professionals.

Introduction

4,6-Dichloro-2-ethylpyrimidin-5-amine is a substituted pyrimidine that has emerged as a high-value intermediate in the field of pharmaceutical sciences. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and

clinical candidates. The specific arrangement of substituents on this compound—two reactive chlorine atoms, a lipophilic ethyl group, and a nucleophilic amine—provides a unique combination of properties and synthetic potential.

The chlorine atoms at the C4 and C6 positions are susceptible to sequential and selective nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various functional groups and the construction of diverse molecular libraries. This reactivity is fundamental to its utility as a scaffold in drug discovery. Its designation as a "Protein Degrader Building Block" highlights its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.^[1] Furthermore, its derivatives are integral to the development of kinase inhibitors for cancer therapy.^[2]

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use. These properties govern its solubility, reactivity, stability, and pharmacokinetic profile in derivative compounds, directly impacting reaction optimization, purification strategies, and the ultimate success of a drug development campaign.

Chemical Identity and Structure

The unique reactivity and physical behavior of **4,6-Dichloro-2-ethylpyrimidin-5-amine** are rooted in its molecular structure.

Caption: Chemical structure of **4,6-Dichloro-2-ethylpyrimidin-5-amine**.

Table 1: Chemical Identifiers

Identifier	Value	Source
Chemical Name	4,6-Dichloro-2-ethylpyrimidin-5-amine	[1]
CAS Number	6237-96-3	[1]
Molecular Formula	C ₆ H ₇ Cl ₂ N ₃	[1]
Molecular Weight	192.05 g/mol	[1] [2]
IUPAC Name	4,6-dichloro-2-ethylpyrimidin-5-amine	N/A
Canonical SMILES	CCC1=NC(=C(C(=N1)Cl)N)Cl	[3]
Synonyms	5-Amino-4,6-dichloro-2-ethylpyrimidine	[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The data for **4,6-Dichloro-2-ethylpyrimidin-5-amine**, largely derived from computational predictions, provides essential insights for its handling and application.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Source
Physical State	Solid (predicted)	Predicted	N/A
Boiling Point	571.9 °C @ 760 mmHg	Predicted	[3]
Flash Point	299.7 °C	Predicted	[3]
Density	1.536 g/cm³	Predicted	[3]
LogP (Lipophilicity)	2.51	Calculated	[3]
Hydrogen Bond Donors	1 (from -NH ₂)	Calculated	[3]
Hydrogen Bond Acceptors	3 (from ring N and -NH ₂)	Calculated	[3]
Rotatable Bonds	1 (ethyl group)	Calculated	[3]
Refractive Index	1.73	Predicted	[3]

Detailed Analysis

- Physical State and Appearance: While experimental data is scarce, based on its molecular weight and the properties of similar heterocyclic compounds, **4,6-Dichloro-2-ethylpyrimidin-5-amine** is predicted to be a solid at room temperature.
- Boiling and Flash Points: The predicted boiling point is notably high, which is characteristic of highly polar, functionalized heterocyclic compounds capable of strong intermolecular interactions.[3] The high flash point suggests it is not highly flammable under standard conditions.[3]
- Solubility: With a calculated LogP of 2.51, the compound is expected to have moderate lipophilicity.[3] This suggests it will be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. This property is crucial when selecting solvent systems for chemical reactions and purification processes like chromatography or recrystallization.

- Lipophilicity (LogP): The partition coefficient (LogP) of 2.51 indicates a balanced character between hydrophilicity and lipophilicity.^[3] In drug development, LogP values in this range are often favorable for achieving adequate cell membrane permeability, a key factor for oral bioavailability and intracellular target engagement.
- Hydrogen Bonding Capacity: With one hydrogen bond donor and three acceptors, the molecule has the potential to participate in hydrogen bonding, which influences its melting point, boiling point, and interactions with biological macromolecules like proteins.^[3]

Spectral Analysis (Predicted)

No public experimental spectra are available for this specific compound. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (~1.3 ppm, 3H, triplet; ~2.8 ppm, 2H, quartet). The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that could vary depending on solvent and concentration, typically in the 4-6 ppm range.
- ¹³C NMR: The spectrum should display six distinct carbon signals: two for the ethyl group, and four for the pyrimidine ring carbons, with the chlorine-bearing carbons (C4, C6) shifted significantly downfield.
- Mass Spectrometry: The mass spectrum would be most notable for its isotopic pattern. The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion: an (M)+ peak, an (M+2)+ peak of approximately 66% the intensity of M+, and an (M+4)+ peak of approximately 10% intensity. The exact mass would be 191.0017.^[3]
- Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching from the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching from the ethyl group (~2850-2950 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Reactivity, Stability, and Handling

The synthetic utility of **4,6-Dichloro-2-ethylpyrimidin-5-amine** is defined by its chemical reactivity, particularly at the two chlorine-substituted positions.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to attack by nucleophiles. This SNAr reaction is the cornerstone of its application as a building block.

- Mechanism: Nucleophiles (e.g., amines, alcohols, thiols) attack the carbon bearing a chlorine atom, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electron-withdrawing pyrimidine ring. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.
- Selectivity: The two chlorine atoms can be substituted sequentially. The first substitution typically occurs readily. The second substitution is often more challenging due to the electron-donating character of the newly introduced group, which deactivates the ring towards further attack. This differential reactivity can be exploited to synthesize unsymmetrically substituted pyrimidines by carefully controlling reaction conditions and nucleophile stoichiometry.

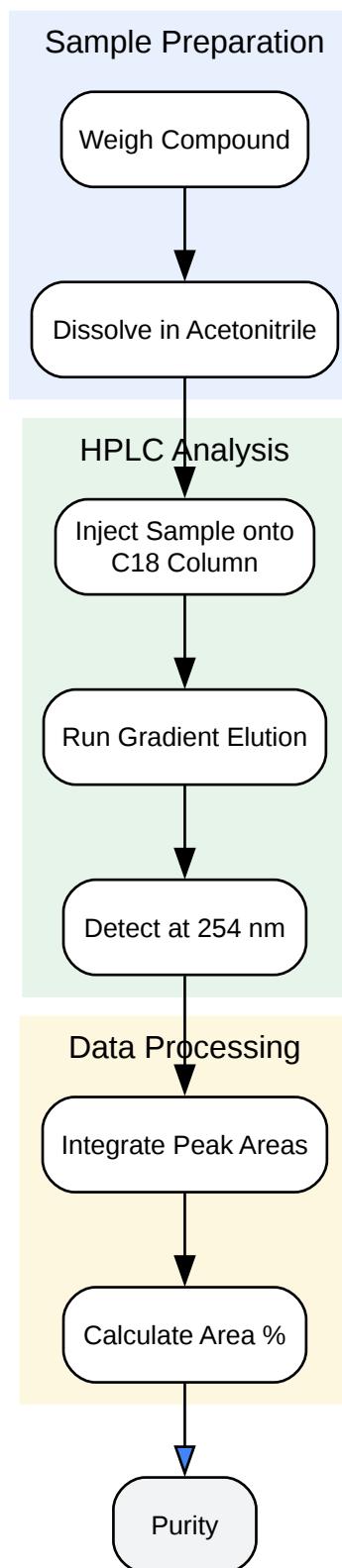
[Click to download full resolution via product page](#)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Chemical Stability and Handling

- Stability: The compound may be sensitive to strong acids or bases and high temperatures, which could lead to decomposition or hydrolysis of the chloro groups.
- Storage: Commercial suppliers recommend storing the compound under an inert gas (nitrogen or argon) at refrigerated temperatures (2–8°C).^{[2][3]} This precaution minimizes

degradation from atmospheric moisture, which could hydrolyze the reactive C-Cl bonds, and prevents potential oxidation.


Standard Experimental Protocols

To ensure scientific integrity, the characterization of **4,6-Dichloro-2-ethylpyrimidin-5-amine** should follow standardized, verifiable protocols.

Protocol: HPLC for Purity Assessment

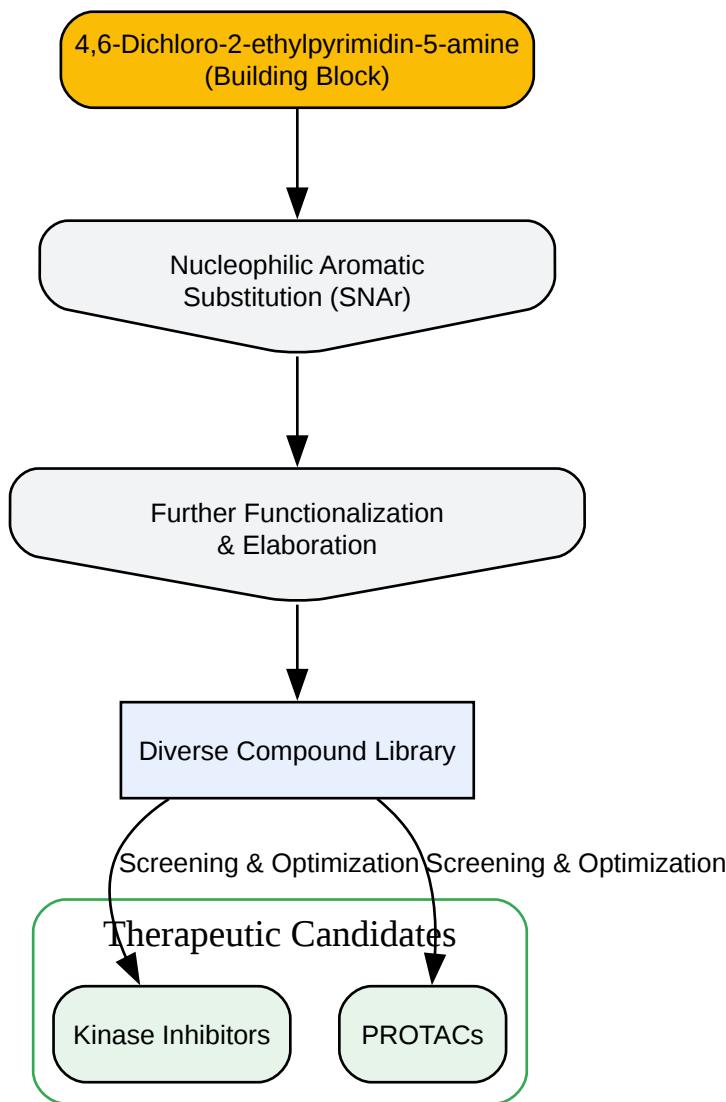
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and for monitoring reaction progress.

- Preparation of Standard Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
- Instrumentation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
- Injection: Inject 5-10 μ L of the standard solution.
- Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

[Click to download full resolution via product page](#)

Caption: Standard workflow for purity determination by HPLC.

Protocol: Shake-Flask Method for LogP Determination (OECD 107)


- Preparation: Prepare a solution of the compound in the higher-density solvent (e.g., n-octanol saturated with water).
- Partitioning: Add an equal volume of the lower-density solvent (e.g., water saturated with n-octanol).
- Equilibration: Shake the mixture vigorously for a set period at a constant temperature (e.g., 25°C) until equilibrium is reached.
- Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Applications in Drug Discovery and Development

The true value of **4,6-Dichloro-2-ethylpyrimidin-5-amine** lies in its application as a versatile starting material for high-value therapeutics.

- Kinase Inhibitors: The pyrimidine core is a common scaffold for ATP-competitive kinase inhibitors. The C4 and C6 positions can be functionalized with groups that interact with the hinge region of the kinase, while other positions can be modified to achieve selectivity and desired pharmacokinetic properties.[\[2\]](#)
- Protein Degraders (PROTACs): As a certified building block for protein degraders, this compound is used to construct the part of the PROTAC that binds to the target protein.[\[1\]](#) The other end of the PROTAC binds to an E3 ligase, bringing the target protein into proximity for ubiquitination and subsequent degradation by the proteasome. The SNA_r chemistry is ideal for linking this scaffold to the E3 ligase binder via a flexible linker.

- Analog to Key Intermediates: The closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a well-established intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombosis.[4] This highlights the proven success of this chemical class in producing blockbuster drugs.

[Click to download full resolution via product page](#)

Caption: Role of the compound from building block to therapeutic candidate.

Conclusion

4,6-Dichloro-2-ethylpyrimidin-5-amine is more than a simple chemical; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties—moderate lipophilicity,

multiple hydrogen bond acceptors, and predictable reactivity—make it an ideal scaffold for creating complex and potent therapeutic agents. The dual chlorine atoms provide reliable chemical handles for SNAr reactions, enabling the systematic construction of diverse molecular libraries. Its established use as a building block for kinase inhibitors and next-generation protein degraders underscores its importance and potential. This guide provides the foundational knowledge required for scientists to fully leverage the capabilities of this versatile intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 3. 4,6-Dichloro-2-ethylpyrimidin-5-amine | lookchem [lookchem.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physicochemical properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580559#physicochemical-properties-of-4-6-dichloro-2-ethylpyrimidin-5-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com